1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by its unique structure that combines a cyclopropane ring with a piperazine moiety through a carboxylic acid functional group. Its molecular formula is C8H14N2O2, and it has gained attention for its potential applications in medicinal chemistry and organic synthesis.
This compound is classified under the category of cyclopropane derivatives and piperazine compounds. It can be sourced from various chemical suppliers and is primarily used in research settings for its synthetic versatility and biological activity .
The synthesis of 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid can be achieved through several methods, with one common approach being the reaction of cyclopropanecarboxylic acid with piperazine.
The molecular structure of 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid features:
1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid can participate in various chemical reactions:
This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield oxidized derivatives.
Reduction can be performed with lithium aluminum hydride or sodium borohydride, leading to reduced derivatives with modified functional groups.
Nucleophilic substitution reactions can occur where the piperazine moiety may be replaced by other nucleophiles under suitable conditions .
The mechanism of action for 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid primarily revolves around its interactions in biological systems. While specific pathways are still under investigation, preliminary studies suggest potential antimicrobial and antiviral activities. The compound's structure allows it to engage with biological targets effectively, possibly influencing neurotransmitter systems or bacterial cell functions .
The compound is generally a solid at room temperature, but specific physical properties such as melting point and solubility may vary depending on purity and preparation methods.
The chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Molecular Formula | C8H14N2O2 |
Molecular Weight | 170.21 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol and dichloromethane . |
1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid has several notable applications in scientific research:
The strategic fusion of cyclopropane carboxylic acid with piperazine creates a versatile pharmacophore that leverages conformational constraints and diverse hydrogen-bonding capabilities. This hybrid scaffold exploits the geminal disubstitution effect of the cyclopropane ring, which induces significant ring strain and torsional angles that influence ligand-target binding geometries. The synthetic routes to this core structure typically commence with activated cyclopropane intermediates:
Table 1: Key Synthetic Pathways to the Cyclopropane-Piperazine Core
Precursor | Activation Method | Coupling Agent | Solvent System | Yield (%) |
---|---|---|---|---|
ACCA N-Boc derivative | Mixed anhydride | Isobutyl chloroformate | THF | 68–75 |
Cyclopropanecarbonyl chloride | Acyl transfer | Piperazine | THF/H₂O (3:1) | 52–60 |
Cyclopropane ester | Aminolysis | Piperazine (neat) | Toluene, 80°C | 45–50 |
Functionalization of the piperazine nitrogen represents a critical vector for modulating steric and electronic properties of the hybrid scaffold. Pd-catalyzed cross-coupling enables chemoselective N-arylation/alkylation under mild conditions:
Table 2: Palladium-Catalyzed N-Functionalization Efficiency
Electrophile | Catalyst System | Ligand | Base | Time (h) | Yield (%) |
---|---|---|---|---|---|
4-Bromobenzonitrile | Pd₂(dba)₃ (2 mol%) | XPhos | K₃PO₄ | 4 | 88 |
2-Chloroquinoxaline | Pd(OAc)₂ (1.5 mol%) | RuPhos | Cs₂CO₃ | 6 | 79 |
3-Iodopyridine | Pd(dppf)Cl₂ (3 mol%) | dppf | NaOt-Bu | 5 | 68 |
The polar carboxylic acid group limits membrane permeability, prompting development of ester-based pro-drugs with tunable hydrolysis profiles:
Table 3: Hydrolysis Kinetics of Common Ester Pro-Drugs
Ester Type | clogP | t₁/₂ in Plasma (min) | Caco-2 Pₐₚₚ (×10⁻⁶ cm/s) | MIC Reduction vs. S. typhimurium |
---|---|---|---|---|
Methyl ester | 0.2 | 4.5 ± 0.3 | 8.2 | 1.2-fold |
Ethyl ester | 0.7 | 8.1 ± 1.1 | 12.6 | 3.5-fold |
Pivaloyloxymethyl (POM) | 1.8 | 22.4 ± 2.5 | 32.7 | 14.9-fold |
Acid addition salts address the inherent solubility and crystallinity challenges of the zwitterionic parent compound:
Table 4: Solid-State Properties of Common Salt Forms
Salt Form | Melting Point (°C) | Hygroscopicity (% Δm at 80% RH) | Aqueous Solubility (mg/mL) | Accelerated Stability (Impurities at 4 weeks) |
---|---|---|---|---|
Monohydrochloride | 218–220 | 0.4 | 85 ± 3 | 0.3% |
Dihydrochloride | 195–198 (dec) | 3.8 | 122 ± 7 | 1.9% |
Mesylate | 245–247 | 0.2 | 79 ± 2 | 0.1% |
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9